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Introduction
Welcome to the Advanced Technical Support Center. You are likely here because you are

seeing inconsistent recovery, failing ion ratios, or baseline noise when attempting to quantify

PCB 168 in complex matrices (sediment, tissue, or blood).

The Core Challenge: PCB 168 is a hexachlorobiphenyl. In standard environmental samples, it

is often a "minor" congener that elutes in the shadow of the "major" hexachlorobiphenyls—

specifically PCB 153 and PCB 132. Furthermore, biological matrices rich in lipids can suppress

the ionization of PCB 168, leading to false negatives or skewed quantification.

This guide moves beyond basic protocol to address the causality of these interferences and

provides self-validating solutions based on EPA Method 1668C.

Module 1: Chromatographic Resolution (The Co-
elution Problem)
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Q: I see a shoulder on my PCB 153 peak, or my PCB 168 quantification varies wildly between

runs. Is this matrix interference?

A: This is likely chromatographic interference, not just matrix suppression. On standard 5%

phenyl columns (like the DB-5ms), PCB 168 elutes in a critical cluster with PCB 132 and PCB

153. If your resolution is insufficient, the massive signal from PCB 153 (often the most

abundant congener in biological samples) will mask PCB 168.

The Fix: Phase Selection Strategy You must select a stationary phase that alters the dipole-

dipole interactions of the chlorination pattern.

Standard Approach (DB-5ms): Good for general screening but poor for splitting the Hexa-

PCB cluster.

Optimized Approach (DB-XLB or HT-8): The DB-XLB phase was specifically engineered to

lower bleed but inadvertently offers superior separation for PCB congeners. It resolves the

132/153/168 cluster significantly better than 5% phenyl phases.

Visual Decision Tree: Column Selection
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START: PCB 168 Resolution Issue

Are you analyzing Aroclor mixtures 
or individual congeners?

Aroclor Analysis (EPA 8082)

Mixtures

Congener Analysis (EPA 1668C)

Specific Congeners

Use DB-5ms (Standard)
Accept co-elution as 'Group'

Is PCB 153 present at high levels?

No (Low interference)

SWITCH COLUMN:
Use DB-XLB or HT-8

(Resolves 132/153/168)

Yes (Critical Pair)

Click to download full resolution via product page

Figure 1: Decision logic for selecting the appropriate GC stationary phase to eliminate PCB 168

co-elution.

Module 2: Sample Preparation (The "Dirty" Matrix)
Q: My internal standard recovery is <25% for biological samples. How do I remove the lipids

without losing PCB 168?

A: Low recovery of the internal standard (usually

-PCB 168) indicates matrix suppression in the ion source or active sites in the injector liner.
Lipids are the primary culprit.
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The Fix: Destructive vs. Non-Destructive Cleanup PCBs are chemically robust (stable in acid),

which allows us to use aggressive cleanup methods that would destroy pesticides.

Acid Silica Gel (The "Burn"): For samples with <1% lipid, use silica gel impregnated with

44% sulfuric acid. This oxidizes lipids immediately.

Gel Permeation Chromatography (GPC): For high-lipid samples (fish tissue, blubber), GPC

is mandatory (per EPA 1668C). It separates molecules by size. Lipids (large) elute first and

are discarded; PCBs (smaller) are collected.

Protocol: Validated Lipid Removal Workflow

Spike: Add

-PCB 168 Internal Standard before extraction.

Extract: Soxhlet or Pressurized Fluid Extraction (PFE) with DCM/Hexane.

GPC Cleanup:

Column: Bio-Beads S-X3.

Mobile Phase: DCM/Hexane (1:1).

Collection Window: Calibrate using Corn Oil (dump) and Phthalate/Sulfur (collect).

Polishing: Pass GPC eluate through Acid Silica column to remove residual trace lipids.

Raw Sample
(Tissue/Sediment)

Spike IDMS
(13C-PCB 168)

Extraction
(Soxhlet/PFE) Lipid Content? Acid Silica Gel

(Destructive Cleanup)

< 1% Lipid

GPC
(Size Exclusion)

> 1% Lipid
HRGC/HRMS

AnalysisPolishing Step

Click to download full resolution via product page

Figure 2: Sample preparation workflow distinguishing between low-lipid and high-lipid matrices.
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Module 3: Mass Spectrometry & Quality Control
Q: My retention time is correct, but the ion ratio for PCB 168 is failing. Is it a false positive?

A: A failing ion ratio is the primary indicator of isobaric interference. Another compound (likely a

PCDE or a different chlorinated persistent organic pollutant) is producing an ion at the same

mass.

The Fix: High-Resolution Mass Spectrometry (HRMS) & IDMS You must operate at a resolution

of

(10% valley) to separate the PCB mass defect from interferences.

Self-Validating Logic (IDMS): You must use Isotope Dilution Mass Spectrometry.

Spike with

-PCB 168.

Since the native PCB 168 and the labeled

-PCB 168 are chemically identical, they suffer the exact same matrix suppression and
extraction losses.

Quantification is based on the ratio of Native/Labeled, automatically correcting for recovery

losses.

Critical Data: Hexa-PCB Ion Ratios (EPA 1668C) Ensure your SIM (Selected Ion Monitoring)

descriptors match the theoretical chlorine isotope patterns for a Hexa-PCB (

).

Parameter
Native PCB 168
(m/z)

Labeled

-PCB 168 (m/z)
Theoretical Ratio

Quantitation Ion 1 359.8415 (M+2) 371.8817 (M+2) --

Quantitation Ion 2 361.8385 (M+4) 373.8788 (M+4) --

Acceptance Criteria Ratio (Ion 1 / Ion 2) Ratio (Ion 1 / Ion 2) 1.23 ± 15%
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Note: The M+2 peak is used as the primary quantitation mass for Hexa-PCBs because it is the

most abundant in the

cluster.

References
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl

Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water.

Frame, G. M. (1997).[1] A collaborative study of 209 PCB congeners on 20 capillary gas

chromatography columns.[2] Fresenius' Journal of Analytical Chemistry. (Demonstrates DB-

XLB separation efficiency).

Agilent Technologies. (2020). GC Column Selection Guide for Environmental Analysis.

(Details the selectivity of DB-XLB for PCB congeners).

U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup.[3] SW-846

Update III.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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